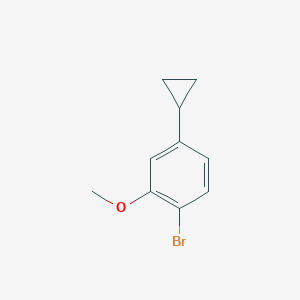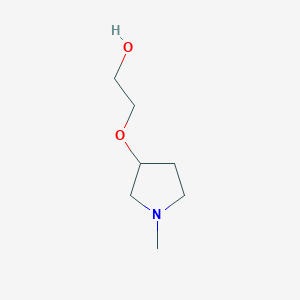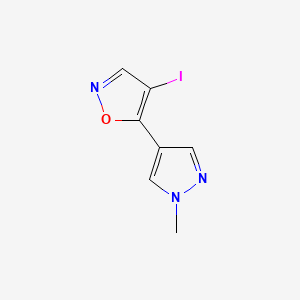
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of recyclable catalysts and greener solvents can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the butan-2-yl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(butan-2-yl)-4-azido-1H-pyrazol-3-amine, while oxidation with potassium permanganate could produce 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and butan-2-yl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions and pathways.
Comparación Con Compuestos Similares
1-(butan-2-yl)-4-ethynyl-1H-pyrazole: This compound features an ethynyl group instead of an iodine atom, which can lead to different reactivity and applications.
1-(butan-2-yl)-4-chloro-1H-pyrazol-3-amine: The chlorine atom provides different electronic and steric effects compared to iodine, affecting the compound’s chemical behavior.
1-(butan-2-yl)-4-bromo-1H-pyrazol-3-amine:
Uniqueness: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propiedades
Número CAS |
1354706-14-1 |
|---|---|
Fórmula molecular |
C7H12IN3 |
Peso molecular |
265.09 |
Nombre IUPAC |
1-butan-2-yl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
Clave InChI |
JKABNLPZDOEPOT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=C(C(=N1)N)I |
SMILES canónico |
CCC(C)N1C=C(C(=N1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B3047109.png)

![Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate](/img/structure/B3047111.png)
![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)


![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B3047117.png)





![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)
